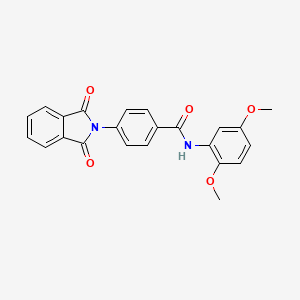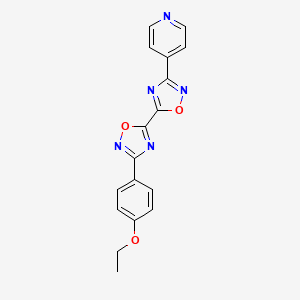
3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, commonly known as EPO, is a heterocyclic compound with a unique structure that has garnered significant interest in the scientific community. EPO is a bi-aryl derivative of 1,2,4-oxadiazole, a class of compounds that has been extensively studied due to their diverse biological activities. EPO has shown promising results in various scientific research applications, including as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for neurodegenerative diseases. We will also list several future directions for further research.
Aplicaciones Científicas De Investigación
EPO has been extensively studied for its potential applications in scientific research. One of the most common applications of EPO is as a fluorescent probe. EPO exhibits strong fluorescence emission in the blue region of the spectrum, making it an ideal candidate for fluorescence-based assays. EPO has been used as a fluorescent probe for the detection of various biomolecules, including proteins, DNA, and RNA.
EPO has also shown promising results as an anti-cancer agent. Studies have shown that EPO induces apoptosis in cancer cells by activating the caspase pathway. EPO has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition to its anti-cancer properties, EPO has also shown potential as a therapeutic agent for neurodegenerative diseases. Studies have shown that EPO can protect neurons against oxidative stress and prevent neuronal death. EPO has been shown to be effective against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
The mechanism of action of EPO is not fully understood. However, studies have shown that EPO induces apoptosis in cancer cells by activating the caspase pathway. EPO has also been shown to protect neurons against oxidative stress by upregulating the expression of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
EPO has been shown to have various biochemical and physiological effects. Studies have shown that EPO can induce apoptosis in cancer cells, protect neurons against oxidative stress, and inhibit the growth of bacteria and fungi. EPO has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPO for lab experiments is its strong fluorescence emission, which makes it an ideal candidate for fluorescence-based assays. EPO is also relatively easy to synthesize, making it readily available for use in scientific research.
However, there are also several limitations to using EPO in lab experiments. Firstly, EPO is a relatively new compound, and its long-term effects on human health are not fully understood. Secondly, EPO has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for further research on EPO. Firstly, more studies are needed to fully understand the mechanism of action of EPO. Secondly, further research is needed to determine the long-term effects of EPO on human health. Finally, more studies are needed to determine the efficacy of EPO as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of EPO involves the reaction of 4-ethoxybenzohydrazide with 4-cyanopyridine in the presence of a base, followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium methoxide to yield EPO. The overall yield of this synthesis method is approximately 50%.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-2-23-13-5-3-11(4-6-13)14-19-16(24-21-14)17-20-15(22-25-17)12-7-9-18-10-8-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAHSGQQQIEHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

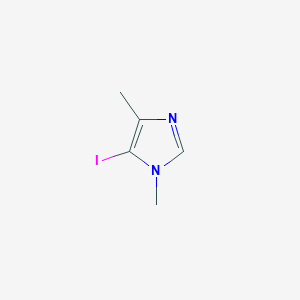
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
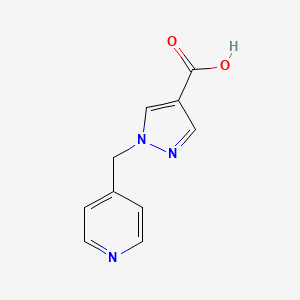
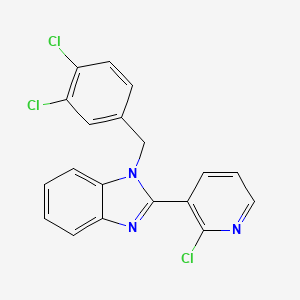

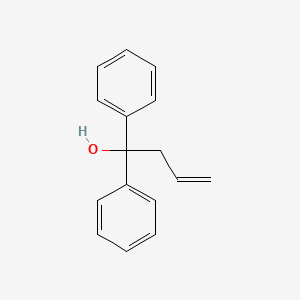
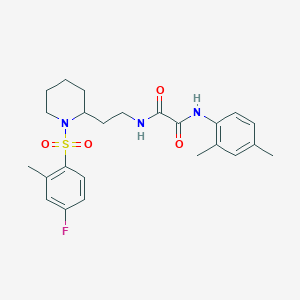
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine](/img/structure/B2543812.png)
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)
![2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole](/img/structure/B2543815.png)
